molecular formula C14H15NO4S2 B2941293 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351621-75-4

4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2941293
CAS RN: 1351621-75-4
M. Wt: 325.4
InChI Key: DOSXFPVLKUFDSN-UHFFFAOYSA-N
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Description

“4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a structural alert with the formula C4H4S . It was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .


Chemical Reactions Analysis

The reaction proceeded through a nucleophilic attack with KSAc, which in the presence of base gave the (Z)-2-en-4-yne-1-thiolate derivatives . Then, intermediates converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .


Physical And Chemical Properties Analysis

Thiophene has a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Endothelin Receptor Antagonists

Research has demonstrated the potential of biphenylsulfonamide derivatives in acting as endothelin-A (ETA) selective antagonists. These compounds show promise in inhibiting the pressor effect caused by endothelin-1 infusion in rats, indicating their potential utility in managing cardiovascular diseases without discussing specific dosages or side effects (Murugesan et al., 1998).

Inhibitors of Kynurenine 3-Hydroxylase

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds are significant for their biochemical evaluation in potentially treating neurological disorders, demonstrating their inhibition of kynurenine 3-hydroxylase both in vitro and in vivo without reference to specific drug applications or side effects (Röver et al., 1997).

Anti-Inflammatory and Anticancer Applications

A series of celecoxib derivatives, including novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were noted for their potential therapeutic effects, providing a foundation for further development into therapeutic agents without detailing drug dosages or side effects (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibitors

The synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has shown potent inhibitory properties towards various isozymes of carbonic anhydrase. These compounds offer insights into the development of treatments for conditions requiring modulation of carbonic anhydrase activity, with specific applications in lowering intraocular pressure, without discussing therapeutic dosages or adverse effects (Casini et al., 2002).

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-acetyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10(16)11-4-6-12(7-5-11)21(18,19)15-9-13(17)14-3-2-8-20-14/h2-8,13,15,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXFPVLKUFDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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